molecular formula C10H11BrO B13658985 1-Bromo-2-(1-methoxycyclopropyl)benzene

1-Bromo-2-(1-methoxycyclopropyl)benzene

Cat. No.: B13658985
M. Wt: 227.10 g/mol
InChI Key: CLCDBEPFIHTDJW-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-methoxycyclopropyl)benzene is a brominated aromatic compound featuring a methoxy-substituted cyclopropane ring at the ortho position of the benzene ring. The cyclopropane moiety introduces steric strain and unique electronic properties due to its three-membered ring structure, while the methoxy group acts as an electron-donating substituent. This combination makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where cyclopropane rings are valued for their conformational rigidity and bioactivity .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-2-(1-methoxycyclopropyl)benzene

InChI

InChI=1S/C10H11BrO/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3

InChI Key

CLCDBEPFIHTDJW-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-(1-methoxycyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(1-methoxycyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(1-methoxycyclopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(1-methoxycyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-2-(1-methoxycyclopropyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the methoxycyclopropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

The substituent at the ortho position significantly influences reactivity and applications. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison
Compound Name Substituent at Position 2 Molecular Weight (g/mol) Electronic Effect Steric Profile
1-Bromo-2-(1-methoxycyclopropyl)benzene 1-Methoxycyclopropyl 227.07 Electron-donating (methoxy) High (cyclopropane ring)
1-Bromo-2-(phenylethynyl)benzene Phenylethynyl 257.12 Mildly electron-withdrawing Moderate (linear alkyne)
1-Bromo-2-(3-bromopropyl)benzene 3-Bromopropyl 287.96 Electron-withdrawing (Br) Moderate (flexible chain)
1-Bromo-2-(difluoromethoxy)benzene Difluoromethoxy 223.00 Strongly electron-withdrawing Low (small substituent)

Key Observations :

  • The methoxycyclopropyl group combines steric hindrance with electron donation, contrasting with electron-withdrawing groups like difluoromethoxy .
  • Phenylethynyl substituents enable conjugation, enhancing suitability for cross-coupling reactions .

Research Findings :

  • Cyclopropane Reactivity: The strained cyclopropane ring in the target compound may undergo ring-opening reactions under acidic or radical conditions, a feature absent in non-cyclic analogues .
  • Electronic Effects : Electron-withdrawing groups (e.g., difluoromethoxy) increase bromine’s susceptibility to nucleophilic substitution compared to methoxycyclopropyl .

Physical Properties and Stability

Table 3: Physical Properties
Compound Name Boiling Point (°C) Solubility Stability Notes
This compound ~260 (estimated) Moderate in polar solvents Sensitive to strong acids/bases
1-Bromo-2-nitrobenzene 261 Soluble in benzene, ether Stable under standard conditions
1-Bromo-2-(difluoromethoxy)benzene 110 (at 10 mmHg) High in organic solvents Hydrolytically stable

Insights :

  • The methoxy group enhances solubility in polar solvents compared to purely hydrocarbon substituents (e.g., 3-bromopropyl) .
  • Steric hindrance from cyclopropane may reduce crystallization tendency, complicating purification .

Industrial and Research Significance

  • Agrochemicals : Difluoromethoxy analogues are employed in pesticides, highlighting the role of electronic tuning in applications .
  • Market Trends : Brominated aromatics like 1-bromo-2-(2-methylpropyl)-benzene see demand in specialty chemicals, indicating commercial viability for the target compound .

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